molecular formula C25H22ClN5O B11180693 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11180693
M. Wt: 443.9 g/mol
InChI Key: FDNRPWJYAYXGRV-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl-methylquinazolinyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Ethyl-Methylquinazolinyl Group: This step involves the coupling of the quinazoline core with the ethyl-methylquinazolinyl group, typically through a nucleophilic substitution or condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit specific enzymes and pathways involved in cancer progression.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-cancer activity may be attributed to the inhibition of kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22ClN5O

Molecular Weight

443.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H22ClN5O/c1-3-15-4-9-21-19(10-15)14(2)28-25(29-21)31-24-27-13-20-22(30-24)11-17(12-23(20)32)16-5-7-18(26)8-6-16/h4-10,13,17H,3,11-12H2,1-2H3,(H,27,28,29,30,31)

InChI Key

FDNRPWJYAYXGRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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